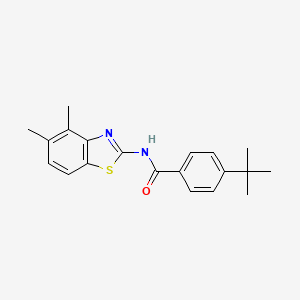

4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a tert-butyl group and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

Attachment of the Benzamide Core: The benzothiazole derivative is then reacted with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the benzothiazole ring.

Reduction: Reduced forms of the benzamide or benzothiazole moieties.

Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be utilized in the synthesis of advanced materials with unique electronic or optical properties.

Biological Studies: It can serve as a probe to study biological processes involving benzothiazole derivatives.

Industrial Applications: The compound can be used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The benzothiazole moiety is known to interact with various biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

- 4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone

- 1-tert-Butyl-3,5-dimethylbenzene

- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines

Uniqueness

4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and benzothiazole groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Biological Activity

4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzamides and features a unique structure incorporating a benzothiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer properties and enzyme inhibition.

Chemical Structure

The molecular formula of this compound is C20H22N2OS, with a molecular weight of 350.46 g/mol. The compound is characterized by the presence of a tert-butyl group and a benzothiazole ring, which are known for their biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The benzothiazole moiety is known to influence pathways involved in cell signaling, metabolism, and gene expression. The specific mechanism may involve binding to enzymes or receptors, thereby modulating their activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the growth of leukemia and breast cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This feature makes it a candidate for further exploration in drug development.

Case Studies and Experimental Data

- Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against human leukemia cell lines (CEM-13 and U-937). The IC50 values were found to be in the micromolar range, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .

- Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound induces apoptosis in cancer cells through the activation of caspase pathways. Western blotting showed increased expression levels of pro-apoptotic proteins such as p53 in treated cells .

- Enzyme Interaction : Studies have indicated that the compound can selectively inhibit certain carbonic anhydrases (hCA IX and hCA II), which are implicated in tumor growth and metastasis. The inhibition constants (Ki values) were reported in the low nanomolar range .

Data Tables

| Biological Activity | Cell Line/Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | CEM-13 | 5.0 | Induces apoptosis |

| Cytotoxicity | U-937 | 6.0 | Induces apoptosis |

| Enzyme Inhibition | hCA IX | 0.089 | Competitive inhibition |

| Enzyme Inhibition | hCA II | 0.75 | Competitive inhibition |

Properties

IUPAC Name |

4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2OS/c1-12-6-11-16-17(13(12)2)21-19(24-16)22-18(23)14-7-9-15(10-8-14)20(3,4)5/h6-11H,1-5H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODALFNOZKLLNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.